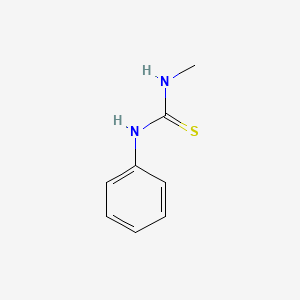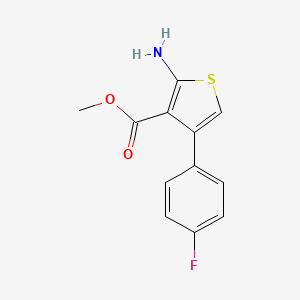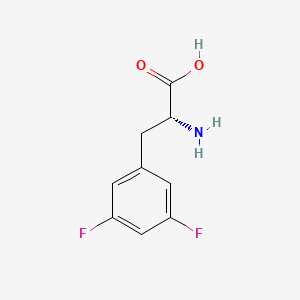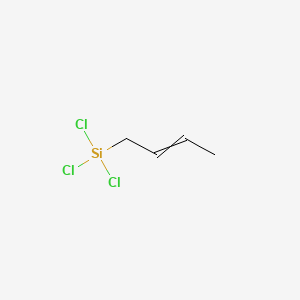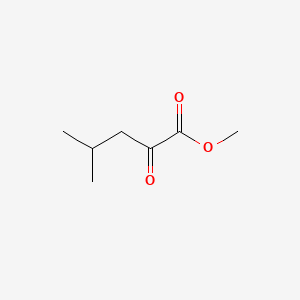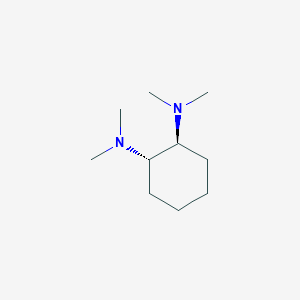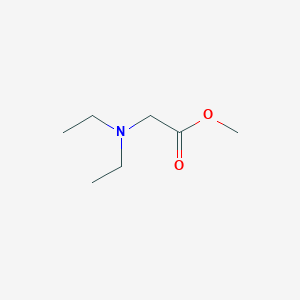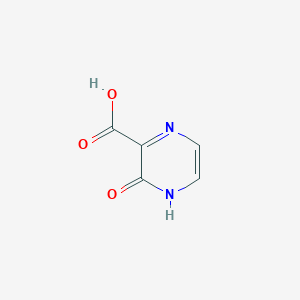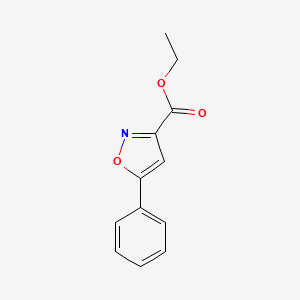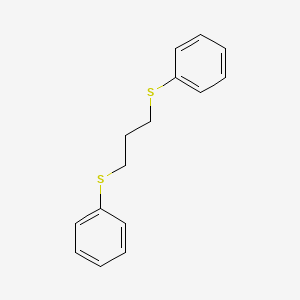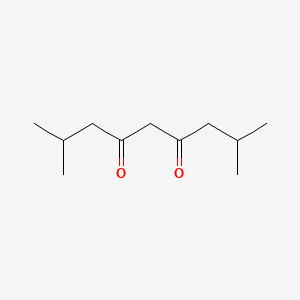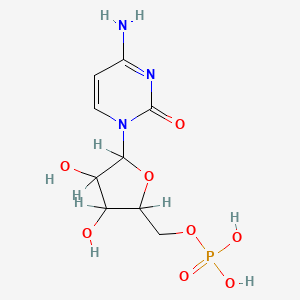
胞嘧啶阿拉伯核苷单磷酸
描述
Cytosine arabinoside (Ara-C) is a chemotherapy medication used to treat acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma . It is an antimetabolic agent that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle .
Synthesis Analysis
The synthesis of Ara-C involves its conversion to its active triphosphate form, cytosine arabinoside triphosphate (Ara-CTP). This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites .Molecular Structure Analysis
Ara-C is a nucleoside analogue of deoxycytidine in which the ribose sugar has been replaced with an arabinose sugar. It has the same molecular weight as cytidine and differs in that the 2′ hydroxyl group is oriented in the trans position, resulting in metabolism similar to that of a deoxyribose sugar .Chemical Reactions Analysis
Ara-C is metabolized intracellularly into its active triphosphate form (Ara-CTP). This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .Physical And Chemical Properties Analysis
Ara-C is an S-phase-specific drug, meaning its activity is specific to the S phase of the cell cycle. Prolonged exposure of cells to cytotoxic concentrations is critical to achieve maximum cytotoxic activity .科学研究应用
Cancer Chemotherapy
Ara-CMP: is primarily used as a chemotherapeutic agent, particularly in the treatment of acute myelogenous leukemia (AML) . It functions as a synthetic antimetabolite and a structural analogue of cytidine, differing by the presence of a β-hydroxyl group at the 2′-position of the sugar moiety . Its cytotoxicity is S-phase specific, correlating with the rate of DNA synthesis, which makes it effective against rapidly dividing tumor cells .
Drug Delivery Systems
Recent advancements have explored the use of Ara-CMP in drug delivery systems. For instance, Ara-CMP-loaded genipin-poly-L-glutamic acid-modified bacterial magnetosomes have been investigated for their in vitro antitumor effects . This novel delivery system aims to address the limitations of high doses of Ara-CMP, which can cause serious side effects like hepatotoxicity and neurotoxicity .
Differentiating Agent
There is growing interest in using Ara-CMP as a potential differentiating agent when administered in low doses over a prolonged infusion . This approach is based on the drug’s ability to induce differentiation in certain types of cancer cells, potentially leading to more effective treatments with reduced toxicity.
DNA Synthesis Inhibition
Ara-CMP: acts directly on DNA polymerase, inhibiting DNA synthesis . This action is crucial for its effectiveness in chemotherapy, as it leads to the disruption of DNA replication in cancer cells, thereby preventing their proliferation.
Optimization of Chemotherapy
Optimizing the dosing of Ara-CMP can significantly improve its efficacy in treating AML. Studies suggest that high-dose Ara-CMP can be replaced by an intermediate dose without loss of efficacy and with less toxicity . This optimization is vital for enhancing the therapeutic index of the drug.
Mechanism of Action Research
Understanding the mechanism of action of Ara-CMP is a key area of research. It involves studying how the drug is transported into cells, activated to its triphosphate form, and how it interacts with DNA to cause cytotoxicity . This research is fundamental to developing new strategies to overcome drug resistance and improve treatment outcomes.
作用机制
Target of Action
Cytosine arabinoside monophosphate, also known as cytarabine, primarily targets DNA polymerase , an enzyme crucial for DNA replication . This enzyme’s role is to synthesize new strands of DNA during the S phase of the cell cycle, which is essential for cell division .
Mode of Action
Cytarabine interferes with the synthesis of DNA . Its mode of action is due to its rapid conversion into cytosine arabinoside triphosphate, which damages DNA when the cell cycle holds in the S phase (synthesis of DNA) . Rapidly dividing cells, which require DNA replication for mitosis, are therefore most affected .
Biochemical Pathways
The activity of cytarabine depends on its conversion to its cytotoxic triphosphate derivative, ara-CTP . This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites, particularly deoxycytidine triphosphate . The efficacy of ara-C is determined by the ability of ara-CTP to interfere with DNA polymerases, leading to chain termination .
Pharmacokinetics
Cytarabine is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate) . This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .
Result of Action
The result of cytarabine’s action is the inhibition of DNA synthesis, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase . This leads to cell death, making cytarabine effective in the treatment of acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma .
Action Environment
The action of cytarabine can be influenced by various environmental factors. For instance, the presence of drug refractoriness and relapsing leukemia, along with insights into the mechanisms of ara-C resistance, led to the development of high-dose ara-C treatment . Furthermore, the efficacy of ara-C can be enhanced by combining it with compounds that enhance its metabolism or interfere with its catabolism .
安全和危害
Common side effects of Ara-C include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding. Other serious side effects include loss of consciousness, lung disease, and allergic reactions. Use during pregnancy may harm the baby . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
未来方向
Despite the apparent clinical benefits of Ara-C, drug resistance remains a major clinical problem. Research is ongoing to develop effective formulations and derivatives of Ara-C that cannot be deaminated and exhibit better pharmacokinetic parameters . There is also research into the transfer of IGF2BP3 through Ara-C-induced apoptotic bodies, which promotes the survival of recipient cells .
属性
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861605 | |
| Record name | 4-Amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytosine arabinoside monophosphate | |
CAS RN |
30811-80-4, 7075-11-8 | |
| Record name | POLY C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aracytidine 5'-phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



